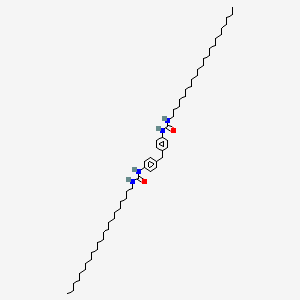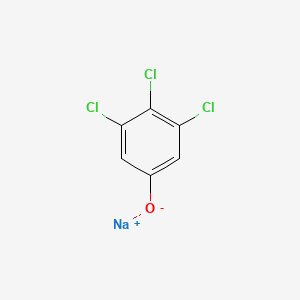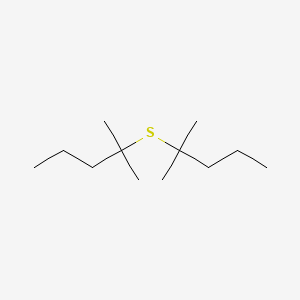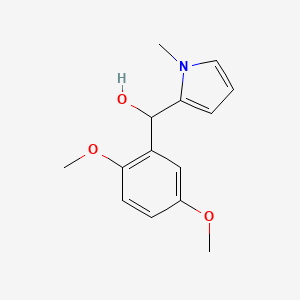
Tetraamminechloronitrosylruthenium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraamminechloronitrosylruthenium dichloride is a coordination compound with the chemical formula Cl3H8N5ORu-5. It is known for its unique structure, which includes a ruthenium center coordinated to four ammine ligands, one nitrosyl ligand, and one chloride ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraamminechloronitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the ruthenium center. The general reaction can be represented as follows:
RuCl3+4NH3+NOCl→[Ru(NH3)4(NO)Cl]Cl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Tetraamminechloronitrosylruthenium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the reduction of the nitrosyl ligand.
Substitution: Ligands in the coordination sphere can be substituted by other ligands, such as phosphines or other amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligands under mild heating conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce nitrosyl-free ruthenium complexes .
科学的研究の応用
Tetraamminechloronitrosylruthenium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes
作用機序
The mechanism of action of tetraamminechloronitrosylruthenium dichloride involves its interaction with molecular targets such as DNA and proteins. The nitrosyl ligand can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify biomolecules. The ruthenium center can also coordinate to various biological ligands, affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
Hexaamminecobalt(III) chloride: Similar in structure but with cobalt as the central metal.
Tetraammineplatinum(II) chloride: Platinum-based compound with similar coordination environment.
Pentaamminechlororuthenium(III) chloride: Another ruthenium complex with a different ligand arrangement.
Uniqueness
Tetraamminechloronitrosylruthenium dichloride is unique due to the presence of the nitrosyl ligand, which imparts distinct redox properties and reactivity compared to other similar compounds. This makes it particularly valuable in research focused on redox chemistry and catalysis .
特性
CAS番号 |
22615-60-7 |
|---|---|
分子式 |
Cl3H8N5ORu-5 |
分子量 |
301.5 g/mol |
IUPAC名 |
azanide;chlororuthenium(2+);nitroxyl anion;dichloride |
InChI |
InChI=1S/3ClH.NO.4H2N.Ru/c;;;1-2;;;;;/h3*1H;;4*1H2;/q;;;5*-1;+3/p-3 |
InChIキー |
MSCUCYIMCPIYPK-UHFFFAOYSA-K |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.[Cl-].[Cl-].Cl[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


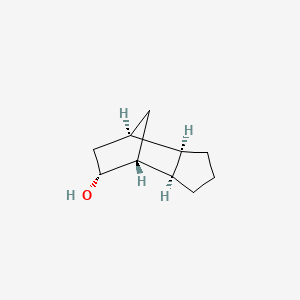
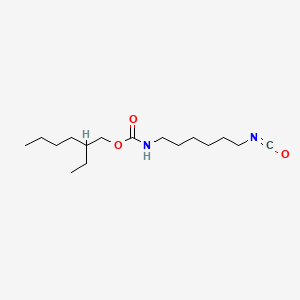
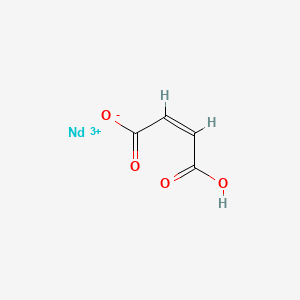
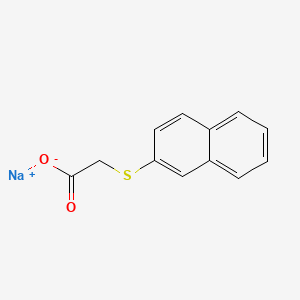
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
